molecular formula C23H28N4S B2400469 6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 384795-35-1

6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2400469
CAS RN: 384795-35-1
M. Wt: 392.57
InChI Key: BCINONSXKBIBAT-UHFFFAOYSA-N
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Description

6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H28N4S and its molecular weight is 392.57. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Microwave Irradiation Methods : The use of microwave irradiation in the synthesis of tetrahydrobenzo[b]thiophene derivatives, including compounds structurally related to the specified chemical, has been explored. This method offers a rapid synthesis process, indicating the potential for efficient production of similar compounds (Abdalha et al., 2011).

Potential Biological Activities

  • Antiproliferative Activities : Compounds structurally related to the specified chemical have shown antiproliferative effects against human cancer cell lines. Such activities suggest that derivatives of the specified compound might also hold potential as anticancer agents (Mallesha et al., 2012).
  • Anticancer and Anti-inflammatory Activities : Research on benzothiazole, pyrimidine, and piperazine nucleuses has demonstrated significant anticancer and anti-inflammatory activities. This indicates the therapeutic potential of compounds, including those structurally similar to the specified chemical (Ghule et al., 2013).

Pharmacological Properties

  • Antiemetic and Other Properties : A series of related compounds have been found to display not only antiemetic but also tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This suggests a broad spectrum of potential pharmacological applications for derivatives of the specified chemical (Mattioda et al., 1975).

Receptor Affinity

  • Adenosine A1 and A2A Receptor Affinity : Research into derivatives with structural similarities has identified compounds with affinities for human adenosine A1 and/or A2A receptors. Such findings hint at the possibility of designing receptor-targeted therapeutics based on the chemical structure of interest (Squarcialupi et al., 2017).

properties

IUPAC Name

6-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4S/c1-17-7-8-20-19(15-17)21-22(24-16-25-23(21)28-20)27-13-11-26(12-14-27)10-9-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINONSXKBIBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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